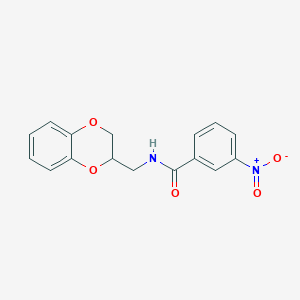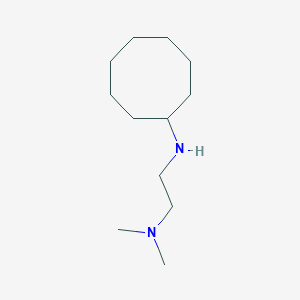
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide, also known as NBDA, is a chemical compound that has been widely studied for its potential application in scientific research. NBDA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide is not fully understood, but it is thought to involve the interaction of the nitro group with NO. The nitro group is known to be a strong electron-withdrawing group, which can enhance the reactivity of the adjacent amide group. This enhanced reactivity may allow N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide to selectively bind to NO and emit a fluorescent signal. The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide as an anti-cancer agent is also not fully understood, but it is thought to involve the induction of apoptosis through the activation of caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. As a fluorescent probe for NO, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide has been shown to selectively bind to NO and emit a fluorescent signal, allowing researchers to track the distribution and activity of NO in biological systems. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide has also been shown to have anti-inflammatory and antioxidant properties, which could make it a valuable tool for studying the role of inflammation and oxidative stress in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide is its selectivity for NO, which allows researchers to track the distribution and activity of this important signaling molecule in biological systems. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide is also relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one of the main limitations of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide is its potential toxicity, which could limit its use in certain experimental systems.
Direcciones Futuras
There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide. One area of interest is the development of new fluorescent probes based on the N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide scaffold. These probes could be designed to selectively bind to other important signaling molecules in the body, allowing researchers to track their distribution and activity in biological systems. Another area of interest is the further study of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide as an anti-cancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Finally, there is potential for the development of new therapeutic agents based on the N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide scaffold, which could have a variety of applications in the treatment of disease.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide involves a multistep process that requires several reagents and intermediate compounds. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin with chloroacetyl chloride to form 2-chloroacetyldihydrobenzodioxin. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base to form N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide. The final product is then purified using column chromatography to obtain a pure sample of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide has been shown to have a variety of scientific research applications. One of the most promising applications is its use as a fluorescent probe for detecting and imaging nitric oxide (NO) in biological systems. NO is an important signaling molecule in the body that plays a role in many physiological processes, including vasodilation, neurotransmission, and immune response. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide has been shown to selectively bind to NO and emit a fluorescent signal, making it a valuable tool for studying the role of NO in various biological systems.
In addition to its use as a fluorescent probe for NO, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide has also been studied for its potential as an anti-cancer agent. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide has also been shown to have anti-inflammatory and antioxidant properties, which could make it a valuable tool for studying the role of inflammation and oxidative stress in various disease states.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-16(11-4-3-5-12(8-11)18(20)21)17-9-13-10-22-14-6-1-2-7-15(14)23-13/h1-8,13H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRRLPJQCONJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881176.png)


![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}benzamide](/img/structure/B4881193.png)
![2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)
![5-{5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4881206.png)
![1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide](/img/structure/B4881221.png)

![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)
![7-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4881256.png)

![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)